molecular formula C36H35ClN6O8S3 B611642 Varlitinib tosylate CAS No. 1146629-86-8

Varlitinib tosylate

Número de catálogo: B611642
Número CAS: 1146629-86-8
Peso molecular: 811.4 g/mol
Clave InChI: QSUPQMGDXOHVLK-FFXKMJQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis del tosilato de Varlitinib implica múltiples pasos, incluida la formación del núcleo de quinazolina y la posterior funcionalización . Los pasos clave suelen implicar:

Métodos de producción industrial: : Los métodos de producción industrial para el tosilato de Varlitinib están diseñados para optimizar el rendimiento y la pureza. Estos métodos a menudo implican:

Análisis De Reacciones Químicas

Tipos de reacciones: : El tosilato de Varlitinib experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales: : Los productos principales que se forman a partir de estas reacciones incluyen varios derivados del tosilato de Varlitinib con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Actividad Biológica

Varlitinib tosylate, also known as ASLAN001 tosylate, is a potent, reversible small-molecule inhibitor targeting the human epidermal growth factor receptors (HER1, HER2, and HER4). This compound has been investigated primarily for its therapeutic potential in various cancers, including gastric, biliary tract, and breast cancers. This article provides a comprehensive overview of the biological activity, efficacy, and safety profile of this compound based on recent clinical studies and research findings.

Varlitinib functions as a pan-HER inhibitor by blocking the phosphorylation and activation of HER receptors. The half-maximal inhibitory concentrations (IC50) for varlitinib are notably low: 7 nM for HER1, 2 nM for HER2, and 4 nM for HER4. These values indicate that varlitinib is more potent than other similar agents like lapatinib and neratinib .

Phase Ib and II Studies

  • Combination with Chemotherapy : A Phase Ib study evaluated varlitinib in combination with paclitaxel ± carboplatin ± trastuzumab in patients with advanced solid tumors. The recommended phase II dose was determined to be 300 mg intermittently. The study reported a clinical benefit rate of 81.3% in heavily pretreated HER2+ metastatic breast cancer patients, with a partial response rate of 56.3% .
  • Biliary Tract Cancer : In a randomized Phase II trial (TreeTopp study), varlitinib was assessed alongside capecitabine in patients with advanced biliary tract cancer who had progressed after first-line therapy. The objective response rate was 9.4% for the varlitinib group compared to 4.8% for the placebo group, suggesting some efficacy but not statistically significant .
  • Gastric Cancer : A separate study indicated that varlitinib demonstrated promising activity in gastric cancer patients, particularly those expressing HER2 .

Safety Profile

The safety of varlitinib has been evaluated across multiple studies. Common adverse events include:

  • Neutropenia : Reported as grade 3/4 in several studies.
  • Hyperbilirubinemia : Occurred in some cases during combination therapy.
  • Gastrointestinal disturbances : Including diarrhea and nausea.

In general, varlitinib was well tolerated at recommended doses without significantly affecting the pharmacokinetics of co-administered chemotherapy agents like paclitaxel .

Pharmacokinetics

Pharmacokinetic studies revealed that varlitinib can be administered either continuously or intermittently without significant alterations in drug absorption or metabolism when combined with other drugs like paclitaxel. This flexibility allows for tailored dosing strategies depending on patient tolerance and treatment response .

Summary of Key Findings

Study TypeCancer TypeTreatment RegimenObjective Response RateMedian PFSNotable Outcomes
Phase IbBreastVarlitinib + Paclitaxel ± Trastuzumab81.3% (clinical benefit)N/AHigh response rate in HER2+ patients
Phase IIBiliaryVarlitinib + Capecitabine9.4%2.83 monthsSuggested PFS benefit in females
Phase IIGastricVarlitinib MonotherapyN/AN/APromising activity reported

Propiedades

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPQMGDXOHVLK-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146629-86-8
Record name Varlitinib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VARLITINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.